molecular formula C10H9F3N2O2 B13972566 N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13972566
M. Wt: 246.19 g/mol
InChI Key: QLWWWIKIHUKLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3N2O2. This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-N-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: N-cyclopropyl-2-amino-N-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds or further oxidized products.

Scientific Research Applications

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of specific biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

N-cyclopropyl-2-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)14(7-5-6-7)8-3-1-2-4-9(8)15(16)17/h1-4,7H,5-6H2

InChI Key

QLWWWIKIHUKLGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.